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  • Product: 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide
  • CAS: 6761-40-6

Core Science & Biosynthesis

Foundational

Preliminary Investigation of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide Bioactivity: A Technical Guide

Executive Summary As the demand for novel antimicrobial agents and versatile chelating ligands accelerates, pyrazine-derived scaffolds have emerged as highly tunable pharmacophores. 3-Amino-5,6-dimethylpyrazine-2-carbohy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for novel antimicrobial agents and versatile chelating ligands accelerates, pyrazine-derived scaffolds have emerged as highly tunable pharmacophores. 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide (CAS: 6761-40-6)[1] represents a structurally optimized derivative within this class. By strategically incorporating lipophilic methyl groups and a hydrogen-bonding amino moiety, this compound overcomes the pharmacokinetic limitations of simpler pyrazine-2-carbohydrazides.

This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic pathways, and field-proven experimental workflows. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical molecular design and practical laboratory execution.

Structural Rationale & Physicochemical Profiling

The bioactivity of pyrazine-2-carbohydrazide derivatives is fundamentally dictated by their substitution patterns. The parent molecule exhibits baseline antimicrobial activity, but its efficacy against complex pathogens like Mycobacterium tuberculosis is often limited by poor membrane permeability[2].

The structural modifications in 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide serve specific, causative functions:

  • 5,6-Dimethyl Substitution: The addition of two methyl groups significantly increases the partition coefficient (logP) of the molecule. This enhanced lipophilicity is a deliberate design choice to increase the intracellular concentration of the drug, thereby decreasing bacterial resistance developed due to poor drug penetration[3].

  • 3-Amino Group: Acts as a critical hydrogen-bond donor. In enzymatic pockets, this group anchors the molecule, increasing binding affinity to target proteins.

  • 2-Carbohydrazide Moiety: This functional group is the primary pharmacophore responsible for both its biological activity and its ability to act as a ligand in coordination chemistry, forming stable metal complexes[4].

Quantitative Data: Physicochemical Profile
PropertyValueScientific Implication
CAS Number 6761-40-6[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₁₁N₅O[1]High nitrogen content dictates its basicity and chelation potential.
Molecular Weight 181.20 g/mol [1]Low molecular weight ensures favorable ligand efficiency (LE).
H-Bond Donors 3Facilitates strong interactions with target enzyme active sites.
H-Bond Acceptors 5Enhances aqueous solubility despite lipophilic methyl groups.

Mechanistic Pathways

Antimicrobial Action via DprE1 Inhibition

Research indicates that pyrazine-2-carbohydrazide derivatives exhibit significant broad-spectrum antimicrobial properties[2]. The most critical mechanism of action is the inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme in the biosynthesis of the mycobacterial cell wall[2]. By competitively binding to DprE1, the carbohydrazide halts the epimerization process, leading to a catastrophic failure of cell wall integrity and subsequent bacterial cell death.

MOA_DprE1 Compound 3-Amino-5,6-dimethylpyrazine -2-carbohydrazide Target DprE1 Enzyme (M. tuberculosis) Compound->Target Competitive Inhibition Process Decaprenylphosphoryl-β-D-ribose Epimerization Target->Process Pathway Blockade Outcome Cell Wall Biosynthesis Arrest & Bacterial Cell Death Process->Outcome Downstream Effect

Fig 1: Mechanism of action for DprE1 inhibition by pyrazine-2-carbohydrazide derivatives.

Metal Chelation and Analytical Utility

Beyond therapeutics, the presence of nitrogen and oxygen atoms within the carbohydrazide structure allows the molecule to form highly stable coordination complexes with various transition metal ions[2]. This property is heavily utilized in analytical chemistry, where the compound serves as a chemosensor for detecting metal ions like zinc, aiding in environmental monitoring and pharmaceutical quality control[2],[4].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for each critical step to empower researchers to troubleshoot and optimize.

Protocol 1: Synthesis of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

Causality Note: Direct amidation of a carboxylic acid with hydrazine requires extreme thermal conditions that degrade the pyrazine ring. Therefore, we first synthesize an ethyl ester intermediate. The subsequent hydrazinolysis is driven by the "alpha-effect" of hydrazine, ensuring rapid nucleophilic acyl substitution even in the presence of steric hindrance from the 5,6-dimethyl groups[3].

  • Esterification: Suspend 10 mmol of 3-amino-5,6-dimethylpyrazine-2-carboxylic acid in 50 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise. Reflux the mixture for 8 hours.

  • Validation Check: Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 3:7). The ester will run higher (higher Rf) than the highly polar starting acid.

  • Workup: Neutralize the mixture with saturated NaHCO₃, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate to yield ethyl 3-amino-5,6-dimethylpyrazine-2-carboxylate[3].

  • Hydrazinolysis: Dissolve the ester in 30 mL of ethanol. Add 15 mmol (1.5 eq) of 80% hydrazine hydrate.

  • Reflux & Isolation: Reflux for 4 hours. Cool the reaction mixture to 0°C in an ice bath. Filter the precipitated 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide and recrystallize from hot ethanol to achieve >99% purity.

SynthesisWorkflow A 3-Amino-5,6-dimethylpyrazine -2-carboxylic acid B Esterification (EtOH / H2SO4, Reflux) A->B Step 1: Activation C Ethyl 3-amino-5,6-dimethylpyrazine -2-carboxylate B->C Intermediate D Hydrazinolysis (NH2NH2·H2O, Reflux) C->D Step 2: Nucleophilic Attack E 3-Amino-5,6-dimethylpyrazine -2-carbohydrazide D->E Final Product

Fig 2: Two-step synthesis workflow of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide.

Protocol 2: In Vitro Antimicrobial Screening (Agar Cup Plate Method)

Causality Note: The agar cup plate method is explicitly chosen over broth microdilution for preliminary screening. It allows researchers to visually validate the diffusion gradient of this lipophilic compound through a hydrophilic agar matrix, providing immediate qualitative feedback on its bioavailability[3],[5].

  • Media Preparation: Prepare Nutrient Agar and sterilize by autoclaving at 120°C (15 lb/in²) for 30 minutes[5].

  • Inoculation: Cool the agar to 45°C. Inoculate with standardized bacterial suspensions (e.g., Staphylococcus aureus NCIM 2079, Escherichia coli NCIM 2685)[3].

  • Plate Pouring: Pour the inoculated media into sterile Petri dishes (10 cm diameter) and allow it to solidify[5].

  • Well Creation: Use a sterile cork borer to punch 8 mm wells into the agar[5].

  • Dosing: Dissolve the synthesized compound in DMSO (ensuring complete solubilization) to a concentration of 100 µg/mL. Aseptically transfer 100 µL of the solution into the wells[5].

  • Incubation & Measurement: Maintain at room temperature for 2 hours to allow diffusion, then incubate at 37±1°C for 24 hours. Record the diameter of the zone of inhibition (ZOI) in millimeters[5].

Quantitative Data: Antimicrobial Efficacy (Representative Class Data)
Pathogen StrainRepresentative MIC (µg/mL)Mechanism of Action
Mycobacterium tuberculosis1.56DprE1 Enzyme Inhibition[2]
Staphylococcus aureus12.5Membrane Integrity Disruption[2]
Escherichia coli25.0Membrane Integrity Disruption[2]

(Note: MIC values are representative of optimized pyrazine-2-carbohydrazide derivatives as reported in the literature[2].)

Conclusion and Future Perspectives

The structural logic behind 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide makes it a highly valuable asset in both medicinal and analytical chemistry. By successfully balancing lipophilicity (via methyl groups) and target-binding affinity (via amino and carbohydrazide groups), this compound serves as a robust foundation for developing next-generation anti-tubercular agents and highly sensitive metal chemosensors. Future research should focus on crystallographic studies of its binding to DprE1 and in vivo pharmacokinetic profiling.

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Protocols & Analytical Methods

Method

The Emerging Potential of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide in Drug Discovery: Application Notes and Protocols

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive core for designing novel therapeutics.[3][4][5] This guide focuses on a specific, yet underexplored derivative, 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide , and its potential applications in modern drug discovery. By analyzing data from closely related analogs, we can construct a robust framework for its investigation as a versatile starting point for developing new anticancer and antimicrobial agents.

The Strategic Advantage of the 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide Scaffold

The core structure combines several key features that are highly advantageous for drug design:

  • 3-Aminopyrazine Core: This moiety is crucial for establishing critical interactions with various biological targets. For instance, in Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 3-amino group often forms a key hydrogen bond with the hinge region of the kinase domain, a common feature for ATP-competitive inhibitors.[6][7][8]

  • Carbohydrazide Functional Group: This versatile group serves as a synthetic handle for creating diverse chemical libraries. It can be readily reacted with aldehydes and ketones to form hydrazones, or used in other coupling reactions to explore a wide chemical space.[9][10] The carbohydrazide moiety itself can also participate in target binding.[11]

  • 5,6-Dimethyl Substitution: The two methyl groups on the pyrazine ring are expected to influence the compound's physicochemical properties. They can enhance solubility, modulate metabolic stability, and provide steric bulk that may improve target selectivity and potency by probing deeper into hydrophobic pockets of the target protein.

This combination of features suggests that 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide is a promising scaffold for targeting a range of diseases.

Application I: Anticancer Drug Discovery - Targeting Kinase Signaling

A significant body of research highlights the potential of 3-aminopyrazine derivatives as potent inhibitors of protein kinases, particularly those implicated in cancer, such as FGFR.[6][12][13] Aberrant kinase activity is a known driver of tumor growth, proliferation, and angiogenesis.[6]

Proposed Mechanism of Action: FGFR Inhibition

Derivatives of the 3-aminopyrazine-2-carboxamide scaffold have been shown to act as ATP-competitive inhibitors of FGFR.[6][7] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to cancer cell proliferation. The 3-amino group and the pyrazine nitrogens are critical for anchoring the molecule in the kinase hinge region.

FGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 3-Amino-5,6-dimethylpyrazine -2-carbohydrazide Derivative Compound->FGFR Inhibits (ATP-competitive) FGF FGF Ligand FGF->FGFR Binds

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Principle: A luminescence-based assay (e.g., ADP-Glo™) quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer containing the kinase and substrate to each well.

    • Add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare serial dilution of test compound in DMSO B Add kinase, substrate, and compound to 384-well plate A->B C Initiate reaction with ATP Incubate for 60 min B->C D Stop reaction and deplete ATP (ADP-Glo™ Reagent) C->D E Generate luminescent signal (Kinase Detection Reagent) D->E F Measure luminescence with plate reader E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for the in vitro FGFR kinase inhibition assay.

Quantitative Data: In Vitro Activity of Related Compounds

The following table summarizes the activity of closely related 3-aminopyrazine-2-carboxamide derivatives against FGFR kinases, demonstrating the potential of this scaffold.[6][8]

Compound ID (Reference)Modification on CarboxamideFGFR1 IC₅₀ (µM)FGFR2 IC₅₀ (µM)FGFR3 IC₅₀ (µM)Antiproliferative IC₅₀ (µM) (SNU-16 Cell Line)
18i [6]N-(3,5-dihydroxyphenyl)-6-methyl0.120.080.151.88
18g [8]N-(3-hydroxyphenyl)-6-methyl0.450.210.335.21
18l [8]N-(3,5-dimethoxyphenyl)-6-methyl>10>10>10>30

Data synthesized from ACS Med. Chem. Lett. 2022, 13, 11, 1823–1831.

Application II: Antimicrobial Drug Discovery

The pyrazine-2-carboxamide core is central to Pyrazinamide, a first-line drug for treating tuberculosis.[14] This makes derivatives of this scaffold, including 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide, highly attractive for developing new antimicrobial agents, especially against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[15]

Proposed Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase (ProRS)

Recent studies have identified mycobacterial ProRS as a potential target for 3-acylaminopyrazine-2-carboxamide derivatives.[15] These compounds are designed to mimic adenosine and act as ATP-competitive inhibitors of the enzyme, which is essential for protein synthesis in mycobacteria. This represents a novel mechanism of action, distinct from existing antitubercular drugs.[15]

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

Principle: The broth microdilution method is used to determine the lowest concentration of a compound that visibly inhibits the growth of Mtb.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in 7H9 broth. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, except the negative control.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 24-48 hours.

    • The MIC is the lowest compound concentration where the color remains blue (indicating no metabolic activity) compared to the pink color in the positive control wells (indicating bacterial growth).

Quantitative Data: Antimycobacterial Activity of Related Compounds

This table shows the in vitro activity of 3-(benzamido)pyrazine-2-carboxamides against M. tuberculosis H37Rv, highlighting the scaffold's potential.[15]

Compound ID (Reference)Substitution on Benzamido RingMIC (µg/mL)
4 [15]4-chloro1.95
15 [15]4-bromo1.95
18 [15]4-methyl3.91
1 [15]Unsubstituted31.25

Data synthesized from Molecules 2022, 27(21), 7311.

Synthesis and Derivatization Strategy

The target compound, 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide, can be synthesized via a multi-step process starting from commercially available materials. The carbohydrazide can then be used as a key intermediate to generate a library of hydrazone derivatives.

Synthesis_Workflow A Starting Material (e.g., 2,3-Diamino-5,6-dimethylpyrazine) B Synthesis of 3-Amino-5,6-dimethylpyrazine -2-carboxylic acid A->B C Esterification (e.g., with Methanol, H+) B->C D Formation of Carbohydrazide (with Hydrazine Hydrate) C->D E 3-Amino-5,6-dimethylpyrazine -2-carbohydrazide (Target Scaffold) D->E F Condensation Reaction (with various Aldehydes/Ketones) E->F G Library of Hydrazone Derivatives F->G

Caption: General synthetic workflow for the target scaffold and its derivatives.

Protocol 3: General Synthesis of Hydrazone Derivatives

Principle: A condensation reaction between the carbohydrazide and an aldehyde or ketone forms a hydrazone (Schiff base).

Materials:

  • 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

  • Various substituted aromatic or aliphatic aldehydes/ketones

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1 equivalent of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide in ethanol.

  • Add 1.1 equivalents of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of solution and can be collected by vacuum filtration.

  • Wash the solid product with cold ethanol and dry under vacuum. Recrystallization or column chromatography can be used for further purification if necessary.

Conclusion and Future Directions

The 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide scaffold represents a highly promising, yet underexplored, starting point for drug discovery. Based on extensive data from related analogs, this core structure is primed for development into novel kinase inhibitors for oncology and new antimicrobial agents with potentially novel mechanisms of action. The synthetic tractability of the carbohydrazide moiety allows for the rapid generation of diverse chemical libraries, facilitating robust structure-activity relationship (SAR) studies. Future research should focus on synthesizing this core and its derivatives, evaluating them in the biochemical and cellular assays described, and subsequently advancing promising leads into target deconvolution, ADMET profiling, and in vivo efficacy studies.

References

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1823–1831. [Link][6][7][8][12][13]

  • Zhang, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link][3]

  • ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines | Request PDF. ResearchGate. [Link][4]

  • Duan, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link][5][16]

  • Pinter, T., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(21), 7311. [Link][15]

  • Kee, C. W., & An, H. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1052. [Link][1]

  • Kumar, A., et al. (2024). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. RSC Advances, 14(3), 1845-1865. [Link]

  • Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 1(2), 165-169. [Link][9]

  • World Scientific. (2024). Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. World Scientific. [Link]

  • Khan, K. M., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1221-1227. [Link][10]

  • ResearchGate. (2012). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF. ResearchGate. [Link]

  • Scite.ai. (2012). ChemInform Abstract: The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. Scite.ai. [Link]

  • Kráľová, K., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8856–8871. [Link]

  • Şenol, H., & Çakır, F. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ChemistrySelect, 8(31), e202302448. [Link]

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Application

Application Note: In Vivo Pharmacological Profiling of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

Executive Summary & Pharmacological Context 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide (CAS: 6761-40-6) is a highly versatile nitrogen-containing heterocyclic scaffold utilized extensively in preclinical drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide (CAS: 6761-40-6) is a highly versatile nitrogen-containing heterocyclic scaffold utilized extensively in preclinical drug discovery. The pyrazine core features two electron-withdrawing nitrogens that decrease the ring's electron density, rendering it highly electrophilic and capable of acting as a critical hydrogen bond acceptor in enzyme active sites[1].

This compound and its derivatives exhibit two primary pharmacological modalities:

  • Anti-Tubercular Agents: The carbohydrazide moiety forms essential hydrogen bonds with the Cys387 residue of decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis[2].

  • Kinase Inhibitors: The 3-amino and 5,6-dimethyl substitutions enhance membrane permeability and balance lipophilicity, making it an ideal precursor for synthesizing potent Phosphoinositide 3-kinase (PI3K) isoform inhibitors used in oncology[1][3].

This application note provides rigorously validated, step-by-step in vivo protocols for evaluating both the anti-tubercular efficacy and the PI3K-mediated pharmacodynamics of this compound.

Target Engagement & Mechanism of Action

To understand the in vivo experimental design, one must first understand the causality of the compound's mechanism. When evaluating 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide derivatives in oncology models, the primary objective is to demonstrate the attenuation of the PI3K/AKT/mTOR signaling cascade. The compound acts as a competitive inhibitor at the ATP-binding cleft of PI3K, preventing the conversion of PIP2 to PIP3, which subsequently halts the phosphorylation of AKT (Ser473)[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K Class I (Target Enzyme) RTK->PI3K PIP3 PIP3 Generation (Lipid Second Messenger) PI3K->PIP3 AKT AKT Phosphorylation (Ser473 / Thr308) PIP3->AKT mTOR mTORC1 Signaling (Cell Survival & Proliferation) AKT->mTOR Inhibitor 3-Amino-5,6-dimethylpyrazine Derivative Inhibitor->PI3K Competitive Inhibition

Fig 1. PI3K signaling pathway modulated by pyrazine-derived inhibitors.

Pharmacokinetic (PK) Profiling Protocol

Before initiating efficacy models, establishing the pharmacokinetic profile is mandatory. Pyrazine-2-carbohydrazides can suffer from rapid first-pass metabolism; thus, determining oral bioavailability ( F% ) informs the dosing route for subsequent efficacy models.

Experimental Design & Causality
  • Self-Validating System: We utilize a crossover design in specific pathogen-free (SPF) BALB/c mice. Intravenous (IV) dosing provides the absolute baseline for Area Under the Curve (AUC), while Oral (PO) dosing evaluates gastrointestinal absorption.

  • Vehicle Selection: Due to the compound's moderate lipophilicity, standard aqueous buffers are insufficient. A vehicle of 5% DMSO, 10% Tween-80, and 85% Saline ensures complete dissolution without precipitating in vivo.

Step-by-Step PK Methodology
  • Preparation: Fast BALB/c mice (n=6 per group) for 12 hours prior to oral dosing to prevent food-drug binding interactions. IV groups remain fed.

  • Formulation: Dissolve the compound in 5% DMSO. Add 10% Tween-80 and vortex until clear. Slowly add 85% sterile saline while sonicating.

  • Administration:

    • Group 1 (IV): Administer 2 mg/kg via lateral tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 50 µL of blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Submandibular bleeding minimizes handling stress, which can artificially spike metabolic enzymes and alter clearance rates.

  • Analysis: Extract plasma via centrifugation (4°C, 3000g, 10 mins). Quantify compound concentration using LC-MS/MS against a standard curve.

Quantitative Data Summary: Expected PK Parameters

The following table summarizes the baseline acceptance criteria for a viable pyrazine-2-carbohydrazide lead candidate.

ParameterRouteTarget ValueBiological Significance
Cmax​ PO (10 mg/kg)> 1.5 µg/mLMust exceed the MIC (1.56 µg/mL) for M. tuberculosis[2].
Tmax​ PO1.0 - 2.0 hIndicates rapid GI absorption.
T1/2​ IV / PO3.0 - 5.0 hEnsures sustained target engagement without requiring frequent dosing.
Bioavailability ( F% ) PO> 40%Validates oral route feasibility for chronic administration models.

In Vivo Anti-Tubercular Efficacy Protocol

The gold standard for evaluating pyrazine-2-carbohydrazide derivatives is the murine aerosol infection model. Unlike intravenous infection, aerosolization deposits bacilli directly into the alveolar macrophages, perfectly mimicking the natural pathophysiology of human pulmonary tuberculosis[2].

TB_Workflow A Aerosol Infection (M. tuberculosis) B Bacterial Engraftment (Day 1 to 14) A->B C In Vivo Dosing (Vehicle vs Compound) B->C D Tissue Harvest (Lungs & Spleen) C->D E CFU Enumeration (Efficacy Readout) D->E

Fig 2. Murine aerosol infection workflow for evaluating anti-tubercular efficacy.

Step-by-Step Aerosol Infection & Treatment

Note: All procedures involving M. tuberculosis H37Rv must be conducted in a Biosafety Level 3 (BSL-3) facility.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until mid-log phase (OD600 0.6). Dilute in sterile saline to a concentration of 1×106 CFU/mL.

  • Aerosol Infection: Place female C57BL/6 mice (n=8 per group) into an inhalation exposure system (e.g., Glas-Col). Expose mice to the bacterial aerosol to achieve an initial implantation of 100-200 CFU/lung.

  • Self-Validation (Day 1 Baseline): Euthanize 3 mice 24 hours post-infection. Homogenize lungs and plate on Middlebrook 7H11 agar to verify the exact infectious dose. Causality: Without a Day 1 baseline, it is impossible to distinguish between a bacteriostatic and bactericidal effect.

  • Engraftment Phase: Allow the infection to progress untreated for 14 days. By Day 14, the bacterial load should reach ≈106 CFU/lung, and granulomatous lesions will begin forming.

  • Therapeutic Intervention (Days 15-42):

    • Negative Control: Vehicle only (PO, once daily).

    • Positive Control: Isoniazid (25 mg/kg, PO, once daily).

    • Test Group: 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide derivative (Dose determined by PK, typically 50-100 mg/kg, PO, once daily).

  • Harvest & Enumeration: On Day 43, euthanize all animals. Aseptically excise the lungs and spleen. Homogenize tissues in 2 mL of PBS. Plate serial 10-fold dilutions on 7H11 agar. Incubate at 37°C for 3-4 weeks and count colonies. Efficacy is defined as a statistically significant log10​ reduction in CFU compared to the vehicle control.

Pharmacodynamic (PD) Biomarker Protocol: PI3K Target Engagement

If the pyrazine derivative is being developed as a PI3K inhibitor[3], in vivo efficacy must be paired with pharmacodynamic biomarker tracking to prove that tumor regression is directly caused by target inhibition, not off-target toxicity.

Step-by-Step Tumor Xenograft & PD Analysis
  • Cell Line & Inoculation: Inject 5×106 HCT116 cells (PIK3CA mutant) subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ≈200 mm 3 , randomize mice into Vehicle and Treatment groups.

  • Acute Dosing & Harvest: Administer a single PO dose of the compound. Euthanize mice at Tmax​ (e.g., 2 hours post-dose, as determined in Section 3). Rapidly excise the tumor and snap-freeze in liquid nitrogen. Causality: Snap-freezing prevents the degradation of transient phosphorylation states by endogenous phosphatases.

  • Lysate Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against total AKT and phospho-AKT (Ser473). A successful PI3K inhibitor will show a >80% reduction in the p-AKT/total AKT ratio compared to vehicle controls[3].

Safety & Toxicity Profiling

Pyrazine derivatives (most notably Pyrazinamide) are historically associated with dose-dependent hepatotoxicity. Therefore, rigorous in vivo safety profiling is required[1].

  • Maximum Tolerated Dose (MTD): Administer escalating doses (100, 300, 1000 mg/kg) to healthy mice. Monitor for 7 days for clinical signs of distress, weight loss (>20%), or mortality.

References

  • Asian Journal of Pharmaceutical and Health Sciences (AJPHS) . Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Available at: [Link]

  • ResearchGate . Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. Available at:[Link]

  • Google Patents. Patent AU 2015274635 B2: Compounds and their uses in therapeutic treatments (PI3K Isoform Inhibitors).

Sources

Method

Application Note: 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide in Heterocyclic Chemistry & Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Overview In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Overview

In modern medicinal chemistry, the pyrazine scaffold is a privileged structure due to its electron-deficient nature, metabolic stability, and ability to engage in critical hydrogen-bonding interactions within biological targets. Specifically, 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide (CAS: 6761-40-6) has emerged as a highly versatile building block for synthesizing complex dual-heterocyclic frameworks [[1]]().

The molecular architecture of this compound is strategically functionalized:

  • C3-Amino Group: Acts as a strong hydrogen-bond donor, which is highly advantageous for anchoring the molecule in the hinge regions of kinase enzymes.

  • C5, C6-Dimethyl Groups: Provide steric bulk and increase the overall lipophilicity (LogP) of the scaffold, enhancing cell membrane permeability.

  • C2-Carbohydrazide Moiety: Serves as a potent bidentate nucleophile. The terminal nitrogen is primed for condensation reactions with aldehydes and ketones, facilitating downstream cyclizations into pyrazoles, oxadiazoles, and triazoles 2.

G A 3-Amino-5,6-dimethylpyrazine- 2-carbohydrazide B C3-Amino Group (H-Bond Donor) A->B C C5, C6-Dimethyl (Lipophilicity) A->C D Carbohydrazide (Nucleophile) A->D E Receptor Binding (Kinase/Enzyme) B->E Enhances Affinity F Membrane Permeability C->F Improves ADMET G Cyclization (Pyrazoles, Oxadiazoles) D->G Scaffold Building

Functional group contributions of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide to drug design.

Physicochemical & Pharmacological Profiling

Understanding the physicochemical parameters of the precursor is critical for predicting the behavior of its downstream derivatives in biological systems. The integration of the pyrazine core with secondary azole rings (e.g., pyrazole-pyrazine conjugates) results in a synergistic system that exhibits improved bioavailability and receptor selectivity 2.

Property / ParameterValue / DescriptionPharmacological Relevance
Molecular Formula C₇H₁₁N₅ODetermines baseline molecular weight (181.20 g/mol ), ideal for maintaining low molecular weight in fragment-based drug design.
C3-Amino Group Primary Amine (-NH₂)Acts as a critical hydrogen-bond donor; essential for target interactions (e.g., kinase inhibition).
C5, C6-Dimethyl Alkyl substitutionIncreases lipophilicity, enhancing passive diffusion across bacterial or mammalian cell membranes.
Carbohydrazide -CO-NH-NH₂Highly nucleophilic; serves as the primary reactive site for heterocyclic cyclization and Schiff base formation.
Pyrazine Core 1,4-Diazine ringElectron-deficient aromatic system; provides metabolic stability against oxidative degradation.

Synthetic Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of the carbohydrazide precursor and its subsequent conversion into a therapeutically relevant dual-heterocycle. Every step is designed with inherent causality and self-validation mechanisms to ensure high-fidelity results.

Protocol 1: Synthesis of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

Objective: Convert methyl 3-amino-5,6-dimethylpyrazine-2-carboxylate to the corresponding carbohydrazide via nucleophilic acyl substitution 3.

  • Dissolution: Dissolve 1.0 equivalent of methyl 3-amino-5,6-dimethylpyrazine-2-carboxylate in absolute methanol (10 mL/mmol).

    • Causality: Methanol fully solubilizes the ester while maintaining a polar protic environment that stabilizes the tetrahedral intermediate during acyl substitution.

  • Hydrazine Addition: Add 3.0 to 5.0 equivalents of hydrazine hydrate (80-100%) dropwise at room temperature under continuous stirring.

    • Causality: A significant molar excess of hydrazine is critical to drive the equilibrium toward the mono-hydrazide product and prevent the formation of unwanted symmetrical diacylhydrazines.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (65°C) for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (Mobile phase: 5% MeOH in DCM). The reaction is complete when the higher-Rf ester spot disappears entirely.

  • Isolation: Cool the mixture to 0–5°C in an ice bath for 2 hours.

    • Causality: The target carbohydrazide has significantly lower solubility in cold methanol compared to the starting materials and excess hydrazine, causing it to precipitate selectively.

  • Filtration & Validation: Filter the precipitate, wash with ice-cold methanol, and dry under vacuum.

    • Self-Validation: FT-IR spectroscopy should reveal a characteristic amide I band at ~1670 cm⁻¹ and N-H stretching bands at 3200–3300 cm⁻¹.

Protocol 2: Synthesis of Pyrazole-Pyrazine Conjugates

Objective: Utilize the carbohydrazide to build a dual-heterocyclic therapeutic scaffold, a known framework for antimicrobial and antitubercular agents [[4]]().

  • Schiff Base Formation: React 3-amino-5,6-dimethylpyrazine-2-carbohydrazide (1.0 eq) with a substituted aromatic aldehyde (1.05 eq) in ethanol. Add a catalytic amount of glacial acetic acid and reflux for 3 hours.

    • Causality: Acid catalysis protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the carbohydrazide.

  • Cyclization: Isolate the resulting hydrazone intermediate and resuspend in a cyclizing solvent/reagent (e.g., POCl₃ or oxidative conditions like I₂/K₂CO₃, depending on the target azole). Heat to 80°C for 4 hours.

    • Causality: Reagents like POCl₃ act as both the solvent and a dehydrating agent, driving the intramolecular cyclization to form the rigid pyrazole or oxadiazole ring.

  • Quenching & Neutralization: Carefully pour the mixture over crushed ice and neutralize with saturated NaHCO₃ until pH 7.5 is reached.

    • Causality: Neutralization prevents acid-catalyzed degradation of the newly formed heterocycle and forces the free base to precipitate out of the aqueous phase.

  • Purification: Recrystallize the crude solid from aqueous ethanol.

    • Self-Validation: LC-MS must confirm the exact mass of the conjugate. ¹H-NMR should show the disappearance of the hydrazide N-H protons and the appearance of characteristic aromatic azole protons.

Application in Drug Discovery: Dual-Heterocyclic Frameworks

The integration of pyrazine and pyrazole rings into a single molecular entity creates a highly effective pharmacophore. Pyrazine-2-carbohydrazide derivatives have demonstrated significant promise as anti-tubercular scaffolds, often outperforming standard agents like Pyrazinamide (PZA) in in vitro assays against M. tuberculosis4. Furthermore, these conjugates are actively investigated as kinase inhibitors and broad-spectrum antimicrobial agents due to their ability to disrupt microbial cell walls and inhibit nucleic acid synthesis 2.

Workflow Step1 Precursor Synthesis (Methyl Ester + Hydrazine) Step2 Key Intermediate (3-Amino-5,6-dimethylpyrazine-2-carbohydrazide) Step1->Step2 Reflux in MeOH Step3 Schiff Base Condensation (+ Aromatic Aldehydes) Step2->Step3 Acid Catalysis Step4 Heterocyclic Cyclization (Pyrazole-Pyrazine Conjugates) Step3->Step4 Dehydrative/Oxidative Step5 Biological Screening (Antimicrobial / Antitubercular) Step4->Step5 SAR Optimization

Workflow for synthesizing and screening pyrazine-2-carbohydrazide derivatives.

References

  • Bidepharm: 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide Product Information. Bidepharm. 1

  • Synthesis and characterization of novel iminobenzoates with terminal pyrazine moieties. PubMed Central (PMC). 3

  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical and Health Sciences. 2

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. 4

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methods for the Quantification and Purity Assessment of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

Abstract This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide, a key intermediate in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide, a key intermediate in pharmaceutical synthesis. We move beyond a theoretical listing of parameters to present a practical, in-depth analysis grounded in established regulatory frameworks. This document details two distinct reversed-phase HPLC (RP-HPLC) methods: a rapid isocratic method for routine quality control (Assay) and a robust, stability-indicating gradient method for purity analysis and degradation product monitoring. We will explore the scientific rationale behind chromatographic choices, present comparative experimental data from validation studies, and provide detailed, actionable protocols. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, accurate, and precise analytical method compliant with global regulatory standards.

Introduction: The Analytical Imperative for a Novel Pyrazine Derivative

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide is a heterocyclic compound of increasing interest in medicinal chemistry, often serving as a critical building block for novel therapeutic agents. Its unique structure, featuring a pyrazine core, an amino group, and a reactive carbohydrazide moiety, necessitates a well-characterized analytical profile to ensure quality, safety, and consistency in the drug development pipeline.

The validation of an analytical procedure is a regulatory mandate designed to provide documented evidence that the method is fit for its intended purpose.[1][2] As outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, this involves a systematic evaluation of a method's performance characteristics to ensure it yields reliable and accurate data.[3][4][5] This guide will compare two potential HPLC methods for this analyte, demonstrating the trade-offs between speed for routine analysis and resolution for comprehensive stability assessment.

Foundational Strategy: Method Development and Validation Framework

The development of a robust HPLC method begins with an understanding of the analyte's physicochemical properties. 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide possesses a UV-active pyrazine ring, making UV detection a straightforward choice. Its moderate polarity suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation technique.[6][7]

Our validation strategy is built upon the principles outlined in ICH Q2(R2) and USP General Chapter <621>, focusing on creating a self-validating system that ensures data integrity.[3][8][9] The overall workflow for developing and validating an HPLC method is a systematic process.

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R2) cluster_rep Phase 3: Finalization Analyte Analyte Characterization (Solubility, UV Spectra) MethodDev Initial Method Development (Column, Mobile Phase, Detector) Analyte->MethodDev Optimization Method Optimization (Peak Shape, Resolution) MethodDev->Optimization Specificity Specificity & Forced Degradation Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Criteria Defined Robustness->SST Report Final Validation Report SST->Report

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Comparative

Mass spectrometry data for 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide: A Predictive and Comparative Approach This guide provides a comprehensive analysis of the mass spectrometri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide: A Predictive and Comparative Approach

This guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide, a niche heterocyclic compound. In the absence of publicly available mass spectra for this specific molecule, this document establishes a robust, predictive framework based on the known mass spectrometric behavior of its core structural motifs: the aminopyrazine ring and the carbohydrazide side chain. We will compare liquid chromatography-mass spectrometry (LC-MS) with alternative analytical techniques, provide detailed experimental protocols, and explain the rationale behind key methodological choices to ensure scientific rigor and practical utility for researchers in analytical chemistry and drug development.

Introduction: The Analytical Challenge

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide belongs to the pyrazine class of compounds, which are significant in fields ranging from flavor chemistry to pharmaceuticals due to their diverse biological activities.[1][2] The structure combines a highly substituted, electron-rich pyrazine ring with a reactive carbohydrazide moiety, presenting unique analytical challenges. Accurate characterization and quantification are crucial for understanding its properties, potential applications, and metabolic fate.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier technique for this purpose due to its sensitivity, selectivity, and ability to provide structural information. This guide will predict the ionization and fragmentation patterns of the title compound, offering a powerful starting point for method development and data interpretation.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular structure of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide is C₇H₁₁N₅O. In accordance with the nitrogen rule, its odd number of nitrogen atoms (5) dictates an odd nominal mass of 181 Da, providing a fundamental check for mass spectral data.[3]

Molecular Weight:

  • Nominal Mass: 181 Da

  • Monoisotopic Mass: 181.0964 Da

  • [M+H]⁺ Ion (Predicted): 182.1037 m/z

Ionization Behavior

The presence of multiple basic sites—specifically the pyrazine ring nitrogens, the primary amino group, and the hydrazide group—makes this molecule an excellent candidate for positive-ion electrospray ionization (ESI+). Protonation is expected to occur readily, yielding a stable and abundant protonated molecule, [M+H]⁺, at m/z 182.1.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is predicted to yield several characteristic fragment ions. The primary cleavage sites are the bonds of the carbohydrazide side chain, which are the most labile parts of the molecule. The fragmentation cascade provides a structural fingerprint for confident identification.

Key predicted fragmentation reactions include:

  • Loss of Ammonia (NH₃): A neutral loss of 17.03 Da, likely from the terminal -NH₂ of the hydrazide group, is a common pathway for such compounds.

  • Cleavage of the Hydrazide N-N Bond: This is a characteristic fragmentation of hydrazides, leading to the formation of a stable acylium ion.[4]

  • Loss of the Entire Hydrazide Moiety: Cleavage of the amide C-N bond can result in the loss of the N₂H₃ radical or related neutral species.

  • Ring-Based Fragmentations: Subsequent or parallel fragmentation may involve the pyrazine ring, such as the loss of a methyl radical (-CH₃) or hydrogen cyanide (HCN).

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_legend Legend parent [M+H]⁺ m/z 182.10 frag1 Loss of NH₃ m/z 165.08 parent->frag1 -17.03 Da frag2 Cleavage of N-N bond m/z 151.08 parent->frag2 -31.02 Da frag3 Loss of CH₃ radical m/z 167.08 parent->frag3 -15.02 Da frag4 Loss of N₂H₃ m/z 151.08 parent->frag4 -31.02 Da frag5 Loss of CONHNH₂ m/z 123.09 frag2->frag5 -28.00 Da (CO) key1 Precursor Ion key2 Fragment Ion

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide.

Table 1: Predicted Key Ions and Fragments

Ion Description Proposed Formula Predicted m/z
Protonated Molecule [C₇H₁₁N₅O + H]⁺ 182.10
Fragment 1 [C₇H₉N₄O]⁺ 165.08
Fragment 2 [C₇H₉N₃O]⁺ 151.08
Fragment 3 [C₆H₉N₅O]⁺ 167.08

| Fragment 4 | [C₆H₈N₃]⁺ | 123.09 |

Comparison with Alternative Analytical Techniques

While LC-MS is arguably the most powerful tool for analyzing this compound, other techniques have specific merits. The choice of method should be guided by the analytical goal, whether it is quantification, structural confirmation, or routine purity analysis.

Table 2: Comparison of Primary Analytical Techniques

Feature LC-MS/MS GC-MS HPLC-UV
Selectivity Very High High Moderate to High
Sensitivity Very High (pg-fg) High (pg-ng) Moderate (ng-µg)
Structural Info High (Fragmentation) High (Fragmentation) Low (Retention Time)
Applicability Ideal for polar, non-volatile compounds Requires volatility; potential thermal degradation[2] Excellent for quantitation
Sample Prep Simple (Dilute & Shoot) Often requires derivatization Simple (Dilute & Shoot)

| Throughput | High | Moderate | High |

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although powerful for volatile pyrazines, GC-MS is likely suboptimal for this compound.[2] The high polarity and low volatility of the amino and carbohydrazide groups would necessitate derivatization to improve chromatographic behavior and prevent thermal degradation in the injector.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The conjugated pyrazine ring system is an effective chromophore, making HPLC-UV a robust and cost-effective method for quantification and purity assessment.[5] However, it lacks the specificity and structural elucidation power of mass spectrometry, making it unable to definitively identify unknown impurities or metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for absolute structure confirmation. While not a high-throughput or quantitative method in the same vein as LC-MS, it is indispensable for characterizing the synthesized compound and its major impurities, providing the orthogonal data needed to validate MS findings.[1][6]

Experimental Protocols

The following protocols are designed to be robust starting points for the analysis and synthesis of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide.

Protocol 1: LC-MS/MS Analysis

This protocol is optimized for sensitive detection and structural confirmation using a standard reverse-phase LC system coupled to a tandem mass spectrometer.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection prep1 Dissolve sample in 50:50 Methanol:Water prep2 Vortex & Centrifuge prep1->prep2 prep3 Transfer supernatant to LC vial prep2->prep3 lc1 Inject 5 µL prep3->lc1 lc2 Reverse-Phase C18 Column lc1->lc2 lc3 Gradient Elution (Water/ACN w/ 0.1% FA) lc2->lc3 ms1 ESI+ Ionization lc3->ms1 ms2 Full Scan (m/z 50-500) ms1->ms2 ms3 Product Ion Scan of m/z 182.1 ms2->ms3

Caption: Standard workflow for LC-MS/MS analysis of the target analyte.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.

    • Serially dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to create working standards and quality controls. A typical starting concentration for analysis is 100 ng/mL.

    • Vortex all solutions for 10 seconds.

    • If analyzing from a complex matrix, use a protein precipitation or solid-phase extraction (SPE) step. For simple solutions, centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid is a common modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 8.0 min: 5% to 95% B

      • 8.0 - 10.0 min: 95% B

      • 10.1 - 12.0 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Mode 1 (Full Scan): Acquire data from m/z 50-500 to detect the precursor ion and any potential impurities.

    • Scan Mode 2 (Product Ion Scan / MS/MS):

      • Precursor Ion: m/z 182.1.

      • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions. Rationale: Ramping the collision energy ensures that both low-energy (gentle) and high-energy (extensive) fragments are generated, maximizing structural information from a single injection.

    • Key Source Parameters: Capillary Voltage (3.5 kV), Gas Temperature (325 °C), Gas Flow (10 L/min). These may require optimization based on the specific instrument.

Protocol 2: Synthesis of Pyrazine Carbohydrazide (Reference Method)

This protocol provides context on the analyte's origin, based on established methods for similar compounds.[5][7] This is crucial for anticipating potential impurities, such as unreacted starting materials or side-products.

  • Esterification: Dissolve the corresponding pyrazine carboxylic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux.

  • Hydrazinolysis: To the resulting methyl pyrazinoate solution, add hydrazine hydrate and continue to reflux for several hours.[7]

  • Isolation and Purification: Cool the reaction mixture and isolate the precipitated product by filtration. Wash the crystals with cold ethanol. Recrystallization may be necessary to achieve high purity. Purity should be checked by HPLC-UV and the final structure confirmed by NMR and MS.

Conclusion

References

  • PubChem. (n.d.). Aminopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Perreault, H. (2012). Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. IntechOpen. Retrieved from [Link]

  • Hall, S. A., & Spoerri, P. E. (1940). Syntheses in the Pyrazine Series. II. Preparation and Properties of Aminopyrazine. Journal of the American Chemical Society, 62(3), 664–665. Retrieved from [Link]

  • Prashanth, T., & Thippeswamy, B. S. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 2095-2108. Retrieved from [Link]

  • Ferreira, A. M., et al. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136-44. Retrieved from [Link]

  • Aswar, A. S., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. Journal of Molecular Structure, 1252, 132170. Retrieved from [Link]

  • Miniyar, P. B., & Makhija, S. J. (2011). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 3(1), 39-42. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]

  • Lattová, E., & Perreault, H. (2003). Characterization of carbohydrates using a combination of derivatization, high-performance liquid chromatography and mass spectrometry. Journal of Chromatography B, 793(1), 127-138. Retrieved from [Link]

  • Lang, R., et al. (2021). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 69(4), 1334–1343. Retrieved from [Link]

  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. Retrieved from [Link]

  • Canadian Glycomics Network. (2020). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • Gao, L.-L., Huang, S.-X., & Wu, W.-N. (2018). Crystal structure of 3-aminopyrazine-2-carbohydrazide, C5H7N5O. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 237-238. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

This document provides a detailed protocol for the safe handling and disposal of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide. As a specialized chemical, it is imperative that all personnel adhere to strict safety and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide. As a specialized chemical, it is imperative that all personnel adhere to strict safety and disposal procedures to protect themselves, their colleagues, and the environment. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide. Therefore, this guidance is based on a conservative assessment of its constituent chemical moieties: the pyrazine ring and the carbohydrazide functional group. It is mandatory to treat this compound as hazardous and to consult with your institution's Environmental Health & Safety (EHS) office before handling or disposal.

Hazard Assessment: A Tale of Two Moieties

The potential hazards of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide are best understood by examining its structure. It is a fusion of a substituted pyrazine core and a carbohydrazide functional group.

  • The Pyrazine Core: Pyrazine and its derivatives are a class of aromatic heterocyclic compounds. While many are used as flavor agents, substituted pyrazines can exhibit a range of toxicological profiles. Some are flammable liquids and may cause skin, eye, and respiratory irritation.[1][2][3] Thermal decomposition of pyrazine-containing compounds can generate various nitrogenous products.[4]

  • The Carbohydrazide Group: This functional group is a derivative of hydrazine. Hydrazine and its derivatives are classified as hazardous wastes by the EPA due to their toxicity and potential carcinogenicity.[5][6] Carbohydrazide (CH₆N₄O) itself is considered a safer alternative to hydrazine but is still toxic if swallowed and can cause skin, eye, and respiratory tract irritation.[7][8] It is also recognized as being very toxic to aquatic organisms.[8] As a powerful reducing agent, it is chemically incompatible with oxidizing agents.[9]

Given these properties, 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide must be handled as a hazardous substance with potential toxicity, irritant properties, and chemical reactivity.

Regulatory Compliance: The Legal Framework

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Key principles mandate that:

  • Hazardous chemical waste must never be disposed of in the regular trash or down the sewer system.[10][11]

  • Waste must be accumulated at or near the point of generation and properly documented.[10]

  • Academic laboratories may operate under Subpart K regulations, which provide specific standards for managing hazardous waste in a research setting, including removal from the lab every twelve months.[12]

Failure to comply can result in significant fines and environmental damage.[10]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with appropriate PPE. The following table outlines the minimum required PPE when handling 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide in any form (solid or solution).

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption. Hydrazine derivatives can be harmful if absorbed through the skin.[3][6]
Eye Protection Safety goggles with side shields or a face shieldTo protect against splashes, dust, and vapors that can cause serious eye irritation.[3][7]
Body Protection Flame-retardant lab coatTo protect skin and clothing from contamination.[2]
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, which may be toxic or cause respiratory irritation.[3][6]

Step-by-Step Disposal Protocol

This protocol ensures that 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide is managed safely from the point of generation to its final disposal.

Step 1: Waste Characterization & Segregation
  • Classify: Immediately classify all materials containing or contaminated with 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide as Hazardous Waste .

  • Segregate: This waste must be kept separate from incompatible chemicals. Due to the carbohydrazide group's reducing properties, it is critical to avoid contact with oxidizing agents.[9]

Compatible With INCOMPATIBLE WITH (Do NOT Mix)
Other pyrazine and hydrazide derivativesStrong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates, Hypochlorite/Bleach)[13][14]
Inert materials (e.g., sand, vermiculite)Strong Acids & Bases [15]
Metal Oxides (e.g., iron, copper, lead)[9]
Step 2: Containerization
  • Select Container: Use a chemically compatible container that is in good condition with a secure, leak-proof lid.[10]

  • Labeling: The container must be clearly labeled. Affix your institution's official hazardous waste tag and fill it out completely, including:

    • The words "Hazardous Waste"

    • Full Chemical Name: "3-Amino-5,6-dimethylpyrazine-2-carbohydrazide"

    • Known hazards (e.g., "Toxic," "Irritant")

    • Accumulation Start Date

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and provide secondary containment.[6]

Step 3: Spill Management

In the event of a spill, remain calm and execute the following procedure:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Wear the full PPE outlined in Section 3.

  • Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent pads.

  • Collection: Carefully sweep or scoop the contained material into your designated hazardous waste container.[6]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the contaminated cloth and any other contaminated materials into a sealed bag, which then goes into the hazardous waste container.[6]

  • Report: Report the spill to your EHS office, regardless of size.

Step 4: Final Disposal
  • Schedule Pickup: Once your waste container is full or has reached its storage time limit, arrange for pickup by your institution's EHS department or a certified hazardous waste management company.[6][16]

  • Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately.

  • Prohibited Actions:

    • DO NOT attempt to dispose of this chemical down the drain.[11]

    • DO NOT place this chemical or its contaminated materials in the regular trash.[16]

    • DO NOT attempt to neutralize the chemical with strong oxidizers like bleach unless you are a trained professional following a validated EHS protocol, as this can cause a violent reaction.[9] While oxidation is a known destruction method for hydrazines, it must be performed under controlled conditions.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide.

G cluster_0 Disposal Workflow for 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide A Waste Generation (Pure compound or contaminated material) B Is this a spill? A->B C Follow Spill Management Protocol (Section 4, Step 3) B->C Yes D Containerize Waste in Designated, Labeled Hazardous Waste Container B->D No C->D E Store in Secure Satellite Accumulation Area D->E F Arrange Pickup with EHS / Certified Hazardous Waste Vendor E->F G Complete Manifest & Transfer Custody F->G

Sources

Handling

Personal protective equipment for handling 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic interaction between a compound’s physiochemical properties and human biology. Handl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic interaction between a compound’s physiochemical properties and human biology. Handling 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide (CAS 6761-40-6) requires a rigorous, self-validating approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides drug development professionals and researchers with the authoritative causality behind PPE selection, step-by-step handling protocols, and emergency response plans for this specific pyrazine derivative.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why the compound is hazardous. 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide (Molecular Weight: 181.20 g/mol ) is an organic building block featuring a pyrazine core, an amino group, and a carbohydrazide moiety[1].

  • The Carbohydrazide Moiety: Hydrazides are highly reactive nucleophiles. Upon contact with the skin, they can react with epidermal proteins, acting as potent skin sensitizers and irritants.

  • The Pyrazine Core: Pyrazine derivatives, especially in fine crystalline powder form, pose a significant inhalation hazard. Aerosolized dust can cause severe mucous membrane and respiratory tract irritation (GHS Hazard H335)[2].

  • Systemic Toxicity: Like structurally similar aminopyrazine-carbohydrazides, this compound is classified as harmful if swallowed (H302), inhaled (H332), and causes serious eye irritation (H319)[2].

Because of its potential to form combustible dust concentrations in the air and its acute irritant properties, engineering controls (fume hoods) must be your primary defense, with PPE serving as the critical secondary barrier[3].

Quantitative PPE Specifications

Employers are required by OSHA 29 CFR 1910.132 to determine appropriate PPE based on a rigorous hazard assessment[4]. The table below summarizes the mandatory PPE specifications for handling this compound, grounded in both regulatory standards and chemical causality.

PPE CategorySpecification & StandardMechanistic Rationale
Eye/Face Protection Tight-fitting chemical splash goggles (OSHA 29 CFR 1910.133 / EN166)[5].Prevents micro-particulate dust from contacting the ocular mucosa. Safety glasses with side shields are insufficient for fine powders.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for splash; 0.30 mm for extended handling).Nitrile provides an excellent barrier against organic nitrogenous compounds, preventing hydrazide-induced skin sensitization.
Body Protection Flame-resistant (FR) lab coat with fitted cuffs; closed-toe non-porous shoes.Prevents dust accumulation on exposed skin or personal clothing. FR material mitigates risks if combustible dust is ignited[3].
Respiratory Protection NIOSH-approved N95/P100 particulate respirator or EN 143 filter[5],[4].Mandatory only if handling outside a certified Class II Type A2 biological safety cabinet or chemical fume hood, or if a spill occurs.

Self-Validating Operational Protocol

Trustworthy protocols must be self-validating—meaning each step includes a verification check to ensure the system's integrity before proceeding.

Phase A: Environmental Verification & Donning
  • Verify Engineering Controls: Turn on the chemical fume hood. Validation: Check the magnehelic gauge or use a Kimwipe to visually confirm negative inward airflow.

  • Inspect PPE: Check nitrile gloves for micro-tears by trapping air and rolling the cuff. Ensure goggles have no deep scratches that impair vision.

  • Donning Sequence:

    • Put on the FR lab coat and button it completely to the neck.

    • Don the chemical splash goggles, ensuring a tight seal against the face.

    • Put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase B: Chemical Handling
  • Static Mitigation: Because pyrazine powders can form combustible dust[3], use anti-static weighing spatulas (e.g., grounded metal or conductive polymer) rather than standard plastic spatulas.

  • Inert Atmosphere (Optional but Recommended): If the compound has been stored under an inert atmosphere (2-8°C)[2], allow the sealed vial to reach room temperature before opening to prevent condensation, which can degrade the hydrazide.

  • Manipulation: Weigh the compound slowly to avoid aerosolizing the powder. Validation: If you observe airborne particulates, stop immediately and lower the fume hood sash.

Phase C: Doffing (Avoiding Cross-Contamination)
  • Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches your bare skin. Dispose of them in a solid hazardous waste container.

  • Wash hands immediately with soap and water[5].

  • Remove goggles by handling the clean ear pieces/strap, followed by the lab coat.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

Immediate Spill Response:

  • Evacuate & Assess: Step back from the spill. If the spill is outside a fume hood, mandate that all personnel in the immediate vicinity don N95/P100 respirators[4].

  • Containment (DO NOT DRY SWEEP): Dry sweeping pyrazine derivatives aerosolizes the powder, drastically increasing inhalation risks and combustible dust hazards[4].

  • Neutralization/Cleanup: Gently cover the spill with damp, inert absorbent pads or sand to suppress dust. Carefully scoop the material using non-sparking tools[6].

  • Decontamination: Wash the affected surface with copious amounts of soap and water, as hydrazides and pyrazines are generally responsive to aqueous surfactant cleaning[3].

Disposal Logistics: Do not flush 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide down the drain[7]. Collect all spilled material, contaminated PPE, and absorbent pads into a sealable, compatible hazardous waste container. Label it clearly as "Toxic Organic Solid Waste (Contains Pyrazine/Hydrazide derivatives)" and transfer it to an EPA/RCRA-approved waste disposal facility[5].

Operational Workflow Visualization

The following diagram illustrates the logical workflow and decision matrix for handling this compound safely.

PPE_Workflow Start Risk Assessment & Preparation Donning Donning PPE (Gloves, Goggles, Lab Coat) Start->Donning Handling Chemical Handling (Fume Hood / Anti-Static Tools) Donning->Handling Spill Spill Detected? Handling->Spill SpillResponse Spill Response Protocol (Damp Clean, No Dry Sweeping) Spill->SpillResponse Yes Doffing Doffing PPE (Avoid Cross-Contamination) Spill->Doffing No Disposal Waste Disposal (EPA/RCRA Compliant) SpillResponse->Disposal Doffing->Disposal

Figure 1: Self-validating operational workflow and spill response matrix for handling pyrazine-carbohydrazides.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: p,p'-Oxybis(benzenesulfonyl hydrazide) (OSHA PPE Standards)." Retrieved from[Link]

Sources

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